

(2-Chloro-5-methoxyphenyl)methanol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Chloro-5-methoxyphenyl)methanol
Cat. No.:	B180089

[Get Quote](#)

An In-Depth Technical Guide to **(2-Chloro-5-methoxyphenyl)methanol**: Synthesis, Characterization, and Applications

Abstract

(2-Chloro-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The strategic placement of the chloro and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, details methods for its analytical characterization, and discusses its applications, with a focus on its relevance in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Strategic Importance of Substituted Phenylmethanols

The benzyl alcohol scaffold is a fundamental structural motif in organic chemistry. Its utility is vastly expanded through aromatic substitution, which allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic density, and metabolic stability. The

subject of this guide, **(2-Chloro-5-methoxyphenyl)methanol**, is an exemplar of how specific functional groups can be leveraged in molecular design.

The Role of Chloro and Methoxy Groups in Drug Discovery:

The presence of a chlorine atom and a methoxy group is of particular significance in medicinal chemistry.

- **Chloro Group:** The substitution of a hydrogen atom with chlorine can profoundly impact a molecule's biological activity and pharmacokinetic profile. Chlorine is an electron-withdrawing group that can alter the pKa of nearby functionalities and participate in halogen bonding, a significant non-covalent interaction with biological macromolecules. This can lead to dramatic improvements in binding affinity and potency.^[1] Furthermore, the introduction of a chlorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.^{[2][3]}
- **Methoxy Group:** The methoxy group is a strong hydrogen bond acceptor and can also influence conformation and solubility.^{[2][3][4]} Its impact on the electronic properties of the aromatic ring can modulate binding to protein targets. The interplay between the ortho-chloro and meta-methoxy substituents in **(2-Chloro-5-methoxyphenyl)methanol** creates a distinct electronic and steric environment, making it a sought-after intermediate for synthesizing targeted therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource for the synthesis, analysis, and utilization of this important chemical entity.

Physicochemical and Safety Data

All quantitative data for **(2-Chloro-5-methoxyphenyl)methanol** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	172.61 g/mol	[5]
Molecular Formula	C ₈ H ₉ ClO ₂	[5]
CAS Number	101252-66-8	[5]
Appearance	Solid	[5]
SMILES String	COCl=C(CO)=C(C=C1)Cl	[5]
InChI Key	CRJPVLAIROZFMX-UHFFFAOYSA-N	[5]

Safety and Handling:

(2-Chloro-5-methoxyphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Information	GHS Classification	Precautionary Codes
Pictogram	GHS07 (Exclamation Mark)	P305 + P351 + P338
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H319 (Causes serious eye irritation)	
Hazard Classes	Acute Toxicity 4 (Oral), Eye Irritation 2	
Data sourced from Sigma-Aldrich. [5]		

Synthesis and Purification

The most direct and common laboratory synthesis of **(2-Chloro-5-methoxyphenyl)methanol** involves the chemoselective reduction of the corresponding aldehyde, 2-chloro-5-

methoxybenzaldehyde. This approach is favored due to the high yields and the commercial availability of the starting material.

3.1 Principle of the Reaction

The synthesis relies on the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH_4) is an ideal reducing agent for this transformation. It is a mild and selective reagent that reduces aldehydes and ketones rapidly without affecting other potentially reducible functional groups like esters or aromatic rings. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

3.2 Detailed Experimental Protocol: Synthesis

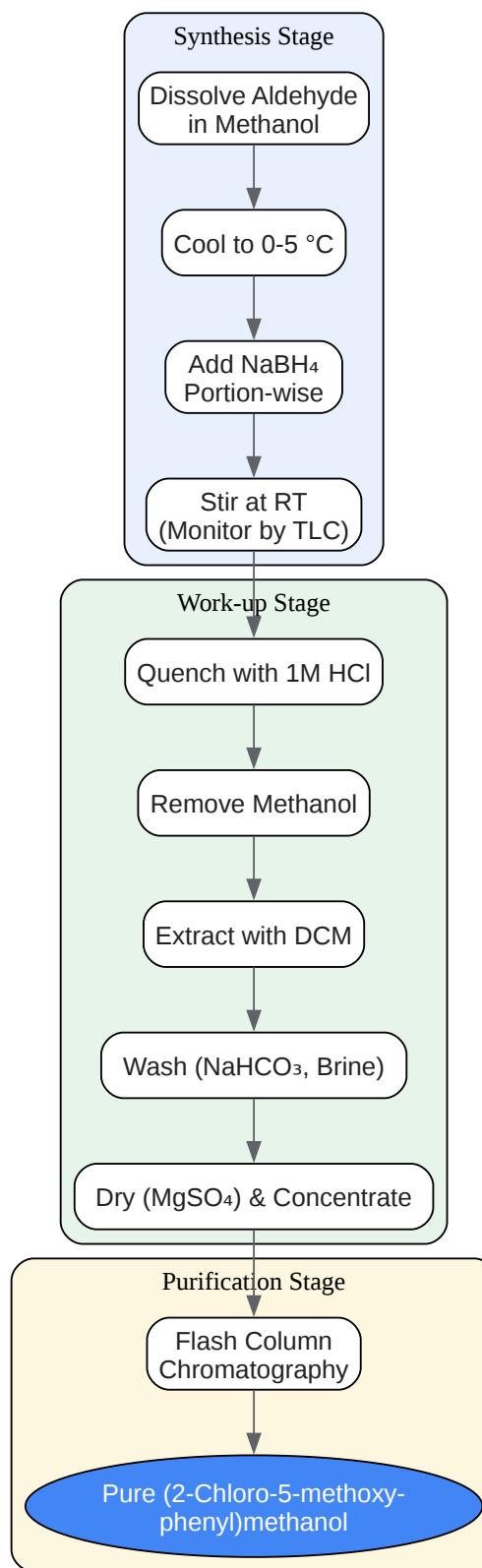
Materials:

- 2-Chloro-5-methoxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (ACS grade)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxybenzaldehyde (10.0 g, 58.6 mmol) in methanol (100 mL).

- Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Causality: This cooling is crucial to control the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.
- Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.43 g, 64.5 mmol, 1.1 equivalents) portion-wise over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The slow addition ensures the reaction rate is manageable.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (which is more nonpolar) and the appearance of the more polar alcohol spot indicates reaction completion.
- Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl (approx. 50 mL) to quench the excess NaBH₄. Caution: Hydrogen gas is evolved. Perform this step slowly in a fume hood. Continue adding acid until the pH is ~5-6.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude **(2-Chloro-5-methoxyphenyl)methanol**.


3.3 Purification Protocol: Flash Column Chromatography

The crude product can be purified to >98% purity using flash column chromatography.

- Stationary Phase: Silica gel (230-400 mesh)

- Mobile Phase: Gradient elution from 10% Ethyl Acetate in Hexane to 30% Ethyl Acetate in Hexane.
- Procedure:
 - Prepare a silica gel slurry and pack the column.
 - Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
 - Load the dry sample onto the column.
 - Elute with the solvent gradient, collecting fractions.
 - Monitor the fractions by TLC.
 - Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified **(2-Chloro-5-methoxyphenyl)methanol** as a solid.

3.4 Process Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **(2-Chloro-5-methoxyphenyl)methanol**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

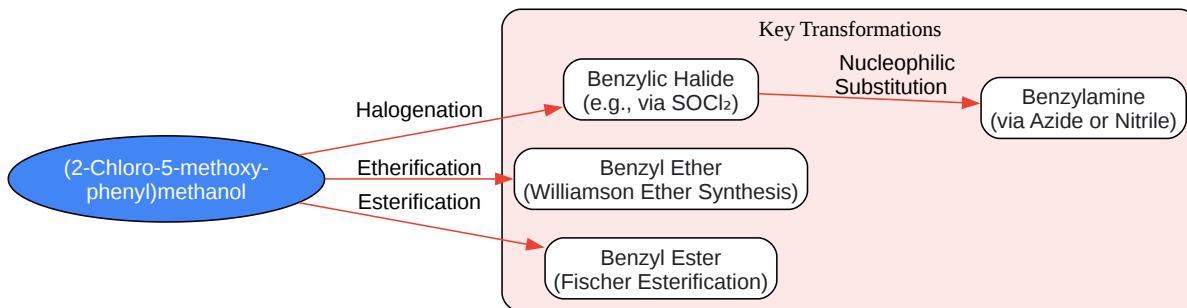
4.1 Spectroscopic Analysis

Technique	Expected Observations	Rationale
¹ H NMR	~7.3 ppm (d): Aromatic H ortho to -CH ₂ OH~6.8-7.0 ppm (m): Two aromatic Hs~4.6 ppm (s): -CH ₂ OH protons~3.8 ppm (s): -OCH ₃ protons~2.0 ppm (broad s): -OH proton (exchangeable with D ₂ O)	Provides unambiguous structural information by showing the chemical environment and connectivity of all hydrogen atoms.
¹³ C NMR	~159 ppm: Aromatic C attached to -OCH ₃ ~135 ppm: Aromatic C attached to Cl~130-110 ppm: Other aromatic Cs~63 ppm: -CH ₂ OH carbon~56 ppm: -OCH ₃ carbon	Confirms the carbon skeleton of the molecule.
FTIR	~3400-3200 cm ⁻¹ (broad): O-H stretch~3000-2850 cm ⁻¹ : C-H stretches (aromatic and aliphatic)~1600, 1480 cm ⁻¹ : C=C aromatic ring stretches~1250, 1040 cm ⁻¹ : C-O stretches~800-600 cm ⁻¹ : C-Cl stretch	Identifies the key functional groups present in the molecule, confirming the conversion of the aldehyde to an alcohol.
Mass Spec (EI)	Molecular Ion (M ⁺) at m/z 172/174: In a ~3:1 ratio, characteristic of a monochlorinated compound.	Confirms the molecular weight and the presence of one chlorine atom due to the isotopic pattern.

4.2 Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the compound.

HPLC Protocol:


- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[\[6\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.
- Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all peaks in the chromatogram.

Applications in Synthesis and Drug Discovery

(2-Chloro-5-methoxyphenyl)methanol is not typically an end-product but rather a critical intermediate. Its primary value lies in the reactivity of its benzylic alcohol group.

5.1 Role as a Synthetic Intermediate

The hydroxyl group can be easily converted into other functionalities, providing a gateway to a wide range of derivatives.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **(2-Chloro-5-methoxyphenyl)methanol**.

5.2 Use in the Synthesis of Biologically Active Molecules

This building block is particularly useful for introducing the 2-chloro-5-methoxyphenylmethyl moiety into larger molecules. This can be achieved, for example, by converting the alcohol to a more reactive benzyl bromide or chloride, which can then be used to alkylate amines, phenols, or other nucleophiles in the synthesis of potential drug candidates. The specific substitution pattern is often designed to occupy a particular hydrophobic pocket in a target protein, such as a kinase or a receptor, leveraging the interactions discussed in the introduction.

Conclusion

(2-Chloro-5-methoxyphenyl)methanol is a chemical intermediate of significant value, deriving its importance from the unique electronic and steric properties conferred by its chloro and methoxy substituents. This guide has provided a comprehensive technical overview, from a detailed and rationalized synthesis and purification protocol to robust methods for analytical characterization. By understanding the fundamental chemistry and practical applications of this compound, researchers in organic synthesis and drug discovery are better equipped to leverage its potential in the creation of novel and complex molecules.

References

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Roles of the Chloro and Methoxy Groups in Drug Discovery (Video). YouTube.
- Tackling MedChem Bias One Functional Group at a Time. YouTube. Available at: [Link] (Note: This is a placeholder link).[7]
- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Available at: [Link] (Note: This is a placeholder link).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. drughunter.com [drughunter.com]
- 4. drughunter.com [drughunter.com]
- 5. (2-Chloro-5-methoxyphenyl)methanol 101252-66-8 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [(2-Chloro-5-methoxyphenyl)methanol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180089#2-chloro-5-methoxyphenyl-methanol-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com